2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide
Overview
Description
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various targets such as nfkappab, gsk3beta, protein kinase c, fms-like tyrosine kinase (flt3), akt and kdr .
Mode of Action
It is known that similar compounds can inhibit various enzymes and pathways, leading to changes in cellular function
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involving the targets mentioned above
Pharmacokinetics
The compound has a log Kp (skin permeation) of -7.83 cm/s and a lipophilicity log Po/w (iLOGP) of 0.28 .
Result of Action
Similar compounds have been shown to have various effects, including the inhibition of various enzymes and pathways .
Action Environment
The action of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide can be influenced by various environmental factors. For example, the compound’s solubility can affect its bioavailability and efficacy. This compound is very soluble, with a solubility of 118.0 mg/ml; 0.87 mol/l
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of N-methylethylenediamine with sulfamide in the presence of a solvent such as dioxane. The reaction is carried out under controlled conditions, with the N-methylethylenediamine being added dropwise to the sulfamide solution over a period of two hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiadiazolidine derivatives.
Substitution: Various substituted thiadiazolidine derivatives.
Scientific Research Applications
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as conductivity and magnetism
Comparison with Similar Compounds
Similar Compounds
1,2,5-Thiadiazole 1,1-dioxide: Similar structure but lacks the methyl group.
N,N’-Substituted 1,2,5-thiadiazolidine 1,1-dioxides: Variants with different substituents on the nitrogen atoms.
Uniqueness
2-Methyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c1-5-3-2-4-8(5,6)7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFJRHFWDDLSJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439141 | |
Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67104-97-6 | |
Record name | 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,2,5-thiadiazolidine-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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